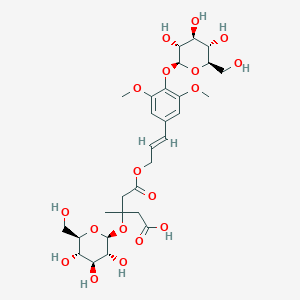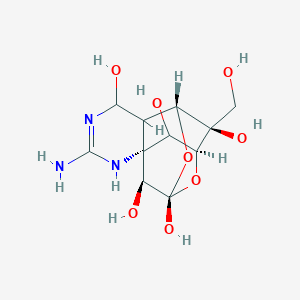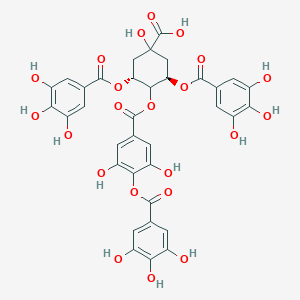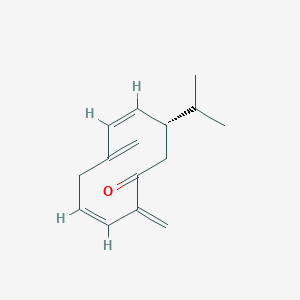
Tangshenoside I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tangshenoside I is a chemical compound isolated from Codonopsis pilosula . It is considered a syringin molecule bound to meglutol glucoside . It might be a potential bioactive marker related to the hematopoietic and immunologic functions of Codonopsis Radix .
Molecular Structure Analysis
The molecular formula of Tangshenoside I is C29H42O18 . Its average mass is 678.633 Da and its monoisotopic mass is 678.237122 Da .Physical And Chemical Properties Analysis
Tangshenoside I is a powder with a molecular weight of 678.63 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Chemical Composition and Isolation : Tangshenoside I, along with other tangshenosides, has been isolated from the roots of Codonopsis lanceolata and Codonopsis tangshen, contributing to chemotaxonomic significance (Ren, Lin, & Yuan, 2013); (Mizutani et al., 1988).
Analytical Methods : A thin layer chromatographic separation and ultraviolet spectrophotometric method have been developed for determining tangshenoside I in Codonopsis pilosula (Han et al., 1990).
Glucosidase Inhibition : Tangshenoside I has been identified as a glucosidase inhibitor, which suggests potential applications in managing diabetes (Jung et al., 2006).
Cardiovascular Disease : Research has explored the role of tangshenosides, including tangshenoside I, in the treatment of cardiovascular diseases using traditional Chinese medicine approaches. Tangshenoside II, closely related to tangshenoside I, was identified as a potent ligand for the pregnane X receptor, important in cardiovascular health (Chen et al., 2014).
Neuraminidase Inhibition : Tangshenoside I has shown inhibitory action against bacterial neuraminidase, suggesting potential applications in the development of bacterial neuraminidase inhibitors with medicinal potential (Koo et al., 2022).
Antioxidant and Anti-inflammatory Effects : Tangshenoside I has been identified in studies exploring the antioxidant and anti-inflammatory properties of various plants, indicating its potential contribution to these effects (Zhang et al., 2012).
Quality Evaluation in Medicinal Plants : The presence and concentration of tangshenoside I have been used as markers in the quality evaluation of medicinal plants like Codonopsis species (He et al., 2013).
Cytotoxicity Studies : Studies have evaluated the cytotoxic effects of compounds isolated from Codonopsis javanica, including tangshenoside I, indicating its potential relevance in cancer research (Phan et al., 2020).
Mecanismo De Acción
Safety and Hazards
Tangshenoside I is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed and poses a risk of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to unborn children .
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O18/c1-29(9-18(32)33,47-28-25(40)23(38)21(36)17(12-31)45-28)10-19(34)43-6-4-5-13-7-14(41-2)26(15(8-13)42-3)46-27-24(39)22(37)20(35)16(11-30)44-27/h4-5,7-8,16-17,20-25,27-28,30-31,35-40H,6,9-12H2,1-3H3,(H,32,33)/b5-4+/t16-,17-,20-,21-,22+,23+,24-,25-,27+,28+,29?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKPQICIFGNRAA-YCRPTBBLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=O)O)(CC(=O)OC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tangshenoside I | |
CAS RN |
117278-74-7 |
Source


|
| Record name | Tangshenoside I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117278747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)

![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)



![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)

![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)


![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)